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molecular formula C13H18N2O4S B8663826 2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)thiazole-5-carboxylic acid

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)thiazole-5-carboxylic acid

Cat. No. B8663826
M. Wt: 298.36 g/mol
InChI Key: SSVOXPKNDUXWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193723B2

Procedure details

tert-Butyl 3-(5-formylthiazol-2-yl)pyrrolidine-1-carboxylate (3.65 g, 12.93 mmol) was suspended in water (35 ml) and t-butanol (60 ml). Sodium dihydrogenphosphate (2.094 g, 17.45 mmol) was added, followed by 2-methylbut-2-ene (5.34 ml, 50.4 mmol). After 5 minutes, sodium chlorite (2.92 g, 32.3 mmol) was added in portions over about 5 minutes (mildly exothermic). The reaction was stirred for 1 hour at room temperature, then additional 2-methyl-2-butene (2 mL) was added. After stirring for 2 hours at room temperature, the reaction was concentrated and water (100 mL) was added. The mixture was adjusted to pH 2 by addition of 1N hydrochloric acid, then extracted dichloromethane. The organic extracts were dried over sodium sulfate, filtered and concentrated to provide the title compound.
Name
tert-Butyl 3-(5-formylthiazol-2-yl)pyrrolidine-1-carboxylate
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2.094 g
Type
reactant
Reaction Step Two
Quantity
5.34 mL
Type
reactant
Reaction Step Three
Quantity
2.92 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:7][C:6]([CH:8]2[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9]2)=[N:5][CH:4]=1)=[O:2].P([O-])(O)(O)=[O:21].[Na+].CC(=CC)C.Cl([O-])=O.[Na+]>O.C(O)(C)(C)C>[C:16]([O:15][C:13]([N:10]1[CH2:11][CH2:12][CH:8]([C:6]2[S:7][C:3]([C:1]([OH:21])=[O:2])=[CH:4][N:5]=2)[CH2:9]1)=[O:14])([CH3:19])([CH3:18])[CH3:17] |f:1.2,4.5|

Inputs

Step One
Name
tert-Butyl 3-(5-formylthiazol-2-yl)pyrrolidine-1-carboxylate
Quantity
3.65 g
Type
reactant
Smiles
C(=O)C1=CN=C(S1)C1CN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
2.094 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Three
Name
Quantity
5.34 mL
Type
reactant
Smiles
CC(C)=CC
Step Four
Name
Quantity
2.92 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
CC(C)=CC
Step Six
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2 hours at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
ADDITION
Type
ADDITION
Details
water (100 mL) was added
ADDITION
Type
ADDITION
Details
The mixture was adjusted to pH 2 by addition of 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C=1SC(=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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